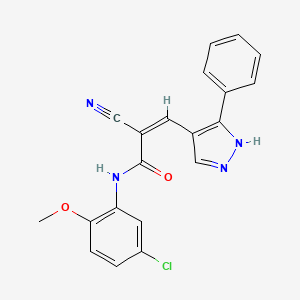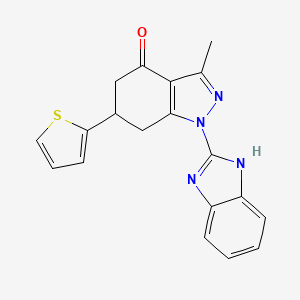![molecular formula C18H32N2O B4658130 N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)
N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea
Übersicht
Beschreibung
N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea, commonly known as APU, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. APU is a white crystalline powder that is soluble in organic solvents and has a melting point of 87-89 °C.
Wirkmechanismus
The exact mechanism of action of APU is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. APU has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
APU has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anticonvulsant and antinociceptive effects. APU has also been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of APU is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further research. However, one of the limitations of APU is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research of APU. One potential area of research is the development of APU as a treatment for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of APU as a potential anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of APU and its potential therapeutic applications.
Conclusion:
In conclusion, APU is a promising chemical compound that has gained significant attention in the scientific community. Its unique properties and potential therapeutic applications make it an interesting area of research. Further studies are needed to fully understand the mechanism of action of APU and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
APU has been studied extensively for its potential as a therapeutic agent. It has been shown to have anticonvulsant, antinociceptive, and anti-inflammatory properties. APU has also been investigated for its potential as a treatment for Parkinson's disease and Alzheimer's disease. Additionally, APU has been studied for its ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-[1-(1-adamantyl)propyl]-3-butan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O/c1-4-12(3)19-17(21)20-16(5-2)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-16H,4-11H2,1-3H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNPZWFXYQTDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(CC)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]diacetate](/img/structure/B4658059.png)

![1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658075.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4658079.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4658083.png)
![3-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4658093.png)

![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B4658109.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4658124.png)

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide](/img/structure/B4658138.png)
![2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4658142.png)